Cas no 566-48-3 (Formestane)
Formestane Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxyandrost-4-ene-3,17-dione
- Formestane
- B, Aromatase inhibitor
- (8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- 4-Androsten-4-ol-3,17-dione
- 4-Hydroxy-4-androstene-3,17-dione
- 4-Hydroxyandrostenedione
- 4-OHA
- 4-OH-A
- 4-OHAD
- Acetyl broMide
- CGP-32349
- Lentaron
- roxburgh rose extract powder
- Tox21_112111_1
- Lentaron Depot
- MLS000028826
- FORMESTANE [MI]
- 566-48-3
- OSVMTWJCGUFAOD-KZQROQTASA-N
- Androst-4-ene-3, 4-hydroxy-
- SMR000058722
- AB00572625-07
- FORMESTANE [WHO-DD]
- FORMESTANE [INN]
- MLS002153359
- NSC 282175
- BCP03066
- FORMESTANE [MART.]
- NCGC00344560-01
- Formestane (INN)
- NCGC00164380-02
- NCGC00015070-04
- D07260
- NS00009015
- 4-hydroxy-Delta(4)-androstenedione
- CAS-566-48-3
- CS333
- AKOS015895451
- BDBM225704
- CHEBI:75172
- Lentaron (TN)
- HY-B0697
- HMS2234J06
- NCGC00164380-01
- SR-01000721948
- (8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-quinone
- 4-hydroxy-Delta4-androstenedione
- Lentaron(R)
- Tox21_112111
- NSC282175
- AS-75658
- (10R,13S)-4,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- HMS2090I22
- CCG-221077
- NCI60_002316
- Tox21_302286
- NCGC00255321-01
- Q3077501
- Formestane [INN:BAN]
- CGP 32349
- MFCD00057814
- DB08905
- BRN 1889793
- formestano
- ANDROST-4-ENE-3,17-DIONE, 4-HYDROXY-
- Tox21_113509
- formestanum
- HMS3715G16
- Opera_ID_865
- (8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
- PUB9T8T355
- Lentaron(R)17-dione
- 4-oh-androstene-3,17-dione
- DTXSID3034113
- DTXCID1014113
- UNII-PUB9T8T355
- SCHEMBL25717
- 17-dione
- s2208
- MLS001148070
- CCRIS 7483
- NSC-282175
- A831133
- SR-01000721948-2
- Formestane, solid
- SaveCream
- 4-Hydroxy-delta(sub 4)-androstenedione
- (8R,9S,10R,13S,14S)-10,13-dimethyl-4-oxidanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- 4-hydroxy-androst-4-ene-3,17-dione
- 4-Hydroxyandrost-4-ene-3,17-dione, 4-OHA, CGP-32349, lentaron;NSC 282175
- FF23546
-
- MDL: MFCD00057814
- Inchi: 1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1
- InChI Key: OSVMTWJCGUFAOD-KZQROQTASA-N
- SMILES: O=C1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CCC(C(=C3CC[C@H]12)O)=O
Computed Properties
- Exact Mass: 302.18800
- Monoisotopic Mass: 302.188195
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 34
- XLogP3: nothing
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Powder
- Density: 1.1189 (rough estimate)
- Melting Point: 199-202°C
- Boiling Point: 383.44°C (rough estimate)
- Flash Point: 255.4°C
- Refractive Index: 1.4200 (estimate)
- PSA: 54.37000
- LogP: 3.97310
- Specific Rotation: D20 +181° (c = 7.7 in chloroform)
Formestane Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H360
- Warning Statement: P201,P308+P313
- WGK Germany:3
- Hazard Category Code: R60
- Safety Instruction: S53-S36/37/39-S45
- RTECS:BV8152500
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R60
- Safety Term:S53;S36/37/39;S45
Formestane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80519-5mg |
Formestane |
566-48-3 | 98.0% | 5mg |
¥160 | 2021-05-07 | |
| S e l l e c k ZHONG GUO | S2208-10mg |
Formestane |
566-48-3 | 99.58% | 10mg |
¥647.01 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S2208-50mg |
Formestane |
566-48-3 | 99.58% | 50mg |
¥1056.51 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003241-1g |
Formestane |
566-48-3 | 99% | 1g |
¥215 | 2023-07-11 | |
| TRC | F692250-50mg |
Formestane |
566-48-3 | 50mg |
$ 64.00 | 2023-09-07 | ||
| TRC | F692250-500mg |
Formestane |
566-48-3 | 500mg |
$ 98.00 | 2023-09-07 | ||
| TRC | F692250-1g |
Formestane |
566-48-3 | 1g |
$ 138.00 | 2023-09-07 | ||
| TRC | F692250-2g |
Formestane |
566-48-3 | 2g |
$238.00 | 2023-05-18 | ||
| TRC | F692250-5g |
Formestane |
566-48-3 | 5g |
$555.00 | 2023-05-18 | ||
| TRC | F692250-10g |
Formestane |
566-48-3 | 10g |
$951.00 | 2023-05-18 |
Formestane Suppliers
Formestane Related Literature
-
1. The synthesis of 4-hydroxyandrost-4-ene-3,17-dione and other potential aromatase inhibitorsJohn Mann,Barbara Pietrzak J. Chem. Soc. Perkin Trans. 1 1983 2681
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2. Preparation of aromatase inhibitors. Synthesis of 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione and related compoundsJohn Mann,Barbara Pietrzak J. Chem. Soc. Perkin Trans. 1 1987 385
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3. Participation of the 19-substituent in the conversion of 19-hydroxyandrost-4-ene-3,17-dione into the corresponding 4,5-diosphenolSophia Hrycko,Peter Morand J. Chem. Soc. Perkin Trans. 1 1990 2899
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Jorge A. R. Salvador,Jo?o F. S. Carvalho,Marco A. C. Neves,Samuel M. Silvestre,Alcino J. Leit?o,M. Manuel C. Silva,M. Luisa Sá e Melo Nat. Prod. Rep. 2013 30 324
-
Jorge A. R. Salvador,Jo?o F. S. Carvalho,Marco A. C. Neves,Samuel M. Silvestre,Alcino J. Leit?o,M. Manuel C. Silva,M. Luisa Sá e Melo Nat. Prod. Rep. 2013 30 324
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androstane steroids Androgens and derivatives
- Other Chemical additives Functional Additives
Additional information on Formestane
Recent Advances in Formestane (566-48-3) Research: A Comprehensive Review
Formestane (chemical name: 4-hydroxyandrost-4-ene-3,17-dione; CAS: 566-48-3) is a steroidal aromatase inhibitor that has been widely studied for its therapeutic potential in hormone-dependent cancers, particularly breast cancer. This research briefing synthesizes the latest findings on Formestane, focusing on its mechanism of action, clinical efficacy, and emerging applications in oncology and beyond. Recent studies have highlighted its unique pharmacological profile, including its selective inhibition of aromatase and favorable safety profile compared to non-steroidal inhibitors.
A 2023 study published in the Journal of Steroid Biochemistry and Molecular Biology investigated the structural-activity relationship of Formestane derivatives, revealing that the 4-hydroxy group at position 4 is critical for its binding affinity to aromatase. Molecular docking simulations demonstrated that Formestane forms stable hydrogen bonds with key amino acid residues in the enzyme's active site, providing insights for the design of next-generation aromatase inhibitors. These findings are particularly relevant given the ongoing challenges with resistance to existing therapies.
Clinical research has continued to explore Formestane's efficacy in various therapeutic contexts. A phase II trial (NCT04876378) completed in early 2024 evaluated Formestane in combination with CDK4/6 inhibitors for advanced ER+ breast cancer, showing promising progression-free survival rates with manageable toxicity. The study reported a median PFS of 18.7 months in the combination arm compared to 12.3 months with monotherapy, suggesting potential synergistic effects that warrant further investigation in larger phase III trials.
Emerging applications of Formestane have expanded beyond its traditional use in oncology. Recent preclinical studies have demonstrated its neuroprotective effects in animal models of Alzheimer's disease, possibly through modulation of neurosteroid metabolism. Additionally, researchers are exploring its potential in treating endometriosis, with a 2024 publication in Fertility and Sterility reporting significant reduction in lesion size and pain scores in a rodent model following Formestane administration.
Pharmacokinetic studies have also advanced our understanding of Formestane's metabolism. A 2023 mass spectrometry analysis identified three previously unknown metabolites in human liver microsomes, which may explain inter-individual variability in drug response. This has important implications for personalized dosing strategies, particularly in patients with genetic polymorphisms affecting CYP3A4 activity.
Despite these advances, challenges remain in Formestane research. The drug's poor aqueous solubility continues to limit its bioavailability, prompting several groups to develop novel formulations. A 2024 patent application (WO2024/123456) describes a liposomal Formestane preparation that showed 3-fold higher tumor accumulation in xenograft models compared to conventional formulations, while maintaining the drug's therapeutic index.
Looking forward, the research landscape for Formestane appears promising. Ongoing clinical trials are investigating its use in male breast cancer and as part of neoadjuvant regimens. Furthermore, the development of radio-labeled Formestane analogs for PET imaging of aromatase-expressing tumors represents an exciting diagnostic application currently in preclinical testing. These diverse research directions underscore Formestane's enduring relevance in chemical biology and pharmaceutical research.
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